molecular formula C10H18O2 B15255996 3-Ethyl-1-methylcyclohexane-1-carboxylic acid

3-Ethyl-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B15255996
M. Wt: 170.25 g/mol
InChI Key: APTRJHFCDBGNEH-UHFFFAOYSA-N
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Description

3-Ethyl-1-methylcyclohexane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with an ethyl group at the third position, a methyl group at the first position, and a carboxylic acid group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by carboxylation. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of suitable precursors. This process often employs metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often utilize reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethyl-1-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl and methyl groups may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-cyclohexanecarboxylic acid
  • 1-Methyl-1-cyclohexanecarboxylic acid
  • 3-Ethyl-1-cyclohexanecarboxylic acid

Uniqueness

3-Ethyl-1-methylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-ethyl-1-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-8-5-4-6-10(2,7-8)9(11)12/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTRJHFCDBGNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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